molecular formula C20H18N4O2 B14972110 6-methyl-1-propyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one

6-methyl-1-propyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one

Cat. No.: B14972110
M. Wt: 346.4 g/mol
InChI Key: IIDUDRLRCFIDJO-UHFFFAOYSA-N
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Description

6-METHYL-1-PROPYL-3-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,4-DIHYDROQUINOLIN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a quinoline core, substituted with a pyridine ring and an oxadiazole moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-1-PROPYL-3-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,4-DIHYDROQUINOLIN-4-ONE typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline core, followed by the introduction of the pyridine and oxadiazole substituents. The reaction conditions often require the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-1-PROPYL-3-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,4-DIHYDROQUINOLIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted quinoline, pyridine, and oxadiazole derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

6-METHYL-1-PROPYL-3-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,4-DIHYDROQUINOLIN-4-ONE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-METHYL-1-PROPYL-3-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,4-DIHYDROQUINOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, pyridine-containing molecules, and oxadiazole-based compounds. Examples include:

    Quinoline derivatives: Chloroquine, quinine

    Pyridine-containing molecules: Nicotinamide, pyridoxine

    Oxadiazole-based compounds: Furazolidone, nitrofurazone

Uniqueness

The uniqueness of 6-METHYL-1-PROPYL-3-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,4-DIHYDROQUINOLIN-4-ONE lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

6-methyl-1-propyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one

InChI

InChI=1S/C20H18N4O2/c1-3-10-24-12-15(18(25)14-11-13(2)7-8-17(14)24)20-22-19(23-26-20)16-6-4-5-9-21-16/h4-9,11-12H,3,10H2,1-2H3

InChI Key

IIDUDRLRCFIDJO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=CC=N4

Origin of Product

United States

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